molecular formula C13H10BrNO B8558708 3-Bromo-4-aminobenzophenone

3-Bromo-4-aminobenzophenone

Cat. No.: B8558708
M. Wt: 276.13 g/mol
InChI Key: YAKVCAKGNROYHA-UHFFFAOYSA-N
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Description

Significance of Benzophenone (B1666685) Scaffolds in Organic and Materials Chemistry

The benzophenone scaffold, characterized by a central carbonyl group linking two phenyl rings, is a ubiquitous and fundamentally important structure in both organic and medicinal chemistry. chem960.comontosight.ai This diaryl ketone motif is not only a key building block in organic synthesis but is also found in numerous natural products exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. chem960.com Its unique photochemical properties make it a common photosensitizer, capable of absorbing UV light and initiating photochemical reactions, a principle widely applied in photochemistry and polymer science. google.comscribd.comnih.gov Furthermore, the structural rigidity and the ability to engage in various intermolecular interactions make benzophenone derivatives valuable in the design of organic light-emitting diodes (OLEDs), polymers, and other advanced materials. ontosight.ainordmann.global

Overview of Aminobenzophenone Derivatives in Synthesis and Application

The introduction of an amino group to the benzophenone scaffold gives rise to aminobenzophenone derivatives, a class of compounds with enhanced functionality and broad utility. These derivatives are crucial intermediates in the synthesis of a multitude of heterocyclic systems such as quinazolines, acridones, and, most notably, benzodiazepines, which form the core of widely used anxiolytic drugs. google.comsmolecule.comjetir.orgscielo.br The presence of the amino group provides a reactive site for further chemical transformations, enabling the construction of complex molecular frameworks. libretexts.org Consequently, aminobenzophenones are pivotal in medicinal chemistry for developing new therapeutic agents and in materials science as precursors for functional dyes and polymers. smolecule.comchemicalbook.comresearchgate.net For instance, 4-aminobenzophenone (B72274) is a known intermediate for various pharmaceuticals and can be used to prepare complex triazoles, pyrimidotriazoles, and benzothiazole (B30560) derivatives. nordmann.globalchemicalbook.com

Rationale for Focused Research on 3-Bromo-4-aminobenzophenone

The compound this compound is of particular research interest due to its unique trifunctional nature. It possesses three distinct reactive sites: the amino group, the aryl bromide, and the benzophenone carbonyl group. This arrangement offers significant synthetic versatility. The ortho-positioning of the bromo and amino substituents on one of the phenyl rings provides a platform for constructing fused heterocyclic systems.

Furthermore, the bromine atom serves as a handle for modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the strategic introduction of aryl, heteroaryl, or substituted amino groups. acsgcipr.orgtcichemicals.com This capability for selective C-C and C-N bond formation is highly valuable for creating libraries of complex molecules in drug discovery. The amino group can be readily derivatized or can participate in cyclization reactions, while the benzophenone core retains its inherent photophysical properties. This combination of functionalities makes this compound a highly attractive building block for synthesizing novel bioactive compounds, functional polymers, and specialized dyes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

(4-amino-3-bromophenyl)-phenylmethanone

InChI

InChI=1S/C13H10BrNO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H,15H2

InChI Key

YAKVCAKGNROYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)Br

Origin of Product

United States

Reactivity and Organic Transformations of 3 Bromo 4 Aminobenzophenone

Electrophilic Aromatic Substitution Reactions on 3-Bromo-4-aminobenzophenone

The substituted phenyl ring in this compound contains a powerful activating group (the amine, -NH₂) and a deactivating group (the bromine, -Br). The amine group is strongly ortho-, para-directing, while the bromine is ortho-, para-directing but deactivating. libretexts.orglkouniv.ac.in The combined effect makes the positions ortho to the amine group (C-5) and ortho to the bromine (C-2) the most likely sites for electrophilic attack. Due to the overwhelming activating nature of the amine group, substitution is strongly favored at the C-5 position. However, the high reactivity of the amino group can be a drawback, often leading to polysubstitution or undesirable side reactions, particularly with strong electrophiles. libretexts.org Furthermore, the basicity of the amine can lead to complexation with Lewis acid catalysts, inhibiting reactions like Friedel-Crafts alkylation and acylation. libretexts.orglkouniv.ac.in To circumvent these issues, the amine is often protected, typically as an acetamide (B32628) (-NHCOCH₃). The acetamido group is still an activating, ortho-, para-director but is less potent and less basic than the free amine, allowing for more controlled substitutions. libretexts.orgresearchgate.net

Given the electronic properties of the substituted ring, further halogenation of this compound is expected to occur at the C-5 position, which is ortho to the strongly activating amino group and meta to the bromo substituent. The direct bromination of highly activated anilines can proceed rapidly, even without a catalyst, often leading to polybrominated products. lkouniv.ac.in For a more controlled, monosubstitution, protection of the amine as an acetamide is a standard strategy. libretexts.org This approach is exemplified in the bromination of p-acetotoluide, where bromine adds specifically to the position ortho to the acetamido group. orgsyn.org Applying this to the target molecule, the bromination of N-(3-bromo-4-benzoylphenyl)acetamide would be the preferred method to synthesize 3,5-dibromo-4-aminobenzophenone following deprotection. In related systems, direct bromination of benzophenone (B1666685) under "swamping catalyst" conditions (using an excess of AlCl₃ to complex the carbonyl) directs the electrophile to the meta-position of the unsubstituted ring. mdma.chresearchgate.net However, the presence of the powerful amino-activating group on the other ring would overwhelmingly direct the substitution to the C-5 position.

Table 1: Predicted Outcomes of Electrophilic Halogenation

Starting MaterialReagentPrimary Product (after hydrolysis if protected)Rationale
This compoundBr₂/CH₃COOH3,5-Dibromo-4-aminobenzophenoneThe -NH₂ group is a powerful ortho, para-director, activating the C-5 position. lkouniv.ac.in
N-(3-bromo-4-benzoylphenyl)acetamideBr₂/CH₃COOH3,5-Dibromo-4-aminobenzophenoneThe -NHCOCH₃ group directs ortho, moderating reactivity for clean monosubstitution. libretexts.org

The nitration of this compound presents challenges similar to those of other anilines. The use of strong nitrating agents (a mixture of nitric and sulfuric acid) can lead to oxidation of the aromatic ring and the formation of complex product mixtures. The amino group's basicity also leads to the formation of an anilinium ion (-NH₃⁺), which is a strong deactivating, meta-directing group, complicating the reaction outcome. Therefore, direct nitration is generally avoided. The standard protocol involves protecting the amine as an acetamide, which moderates its reactivity and ensures that substitution occurs at the position ortho to the directing group (C-5). ncl.res.in Following nitration, the acetyl group can be removed by hydrolysis to yield 5-nitro-3-bromo-4-aminobenzophenone.

Sulfonation of aromatic amines can sometimes be achieved directly. For instance, 1-aminoanthraquinone (B167232) can be sulfonated using oleum. google.com It is plausible that this compound could undergo sulfonation at the activated C-5 position. The reaction could potentially be carried out by heating with concentrated sulfuric acid or oleum. Alternatively, a protection-sulfonation-deprotection sequence would offer a more controlled route to 3-bromo-4-amino-5-sulfobenzophenone. google.com

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The replacement of the bromine atom in this compound via a classical nucleophilic aromatic substitution (SₙAr) mechanism is generally unfavorable. This mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged intermediate (Meisenheimer complex). In this molecule, the ring is substituted with an electron-donating amino group and the carbonyl group is meta, providing insufficient activation for this pathway. However, the bromine atom is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl bromide.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. mdpi.comconsensus.app this compound is a suitable substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position. rsc.orggre.ac.uk Research on similar bromobenzophenone substrates demonstrates the feasibility and utility of this transformation. mdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reaction

ElectrophileCoupling PartnerCatalyst SystemBaseProduct
This compoundArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ or Pd₂(dba)₃/LigandNa₂CO₃ or K₂CO₃3-Aryl-4-aminobenzophenone
This table represents a generalized Suzuki-Miyaura reaction; specific conditions may vary based on the coupling partners. gre.ac.uknih.govreddit.com

The Buchwald-Hartwig amination is the premier method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.orgorganic-chemistry.org This reaction would allow for the synthesis of a diverse array of 3-(substituted-amino)-4-aminobenzophenones from this compound. The reaction is known to be highly efficient for aryl bromides and tolerates a wide range of functional groups. rsc.orgnih.gov This method represents a significant improvement over older, harsher methods of aryl amination.

Direct amination of the bromine atom can be achieved via the Buchwald-Hartwig reaction, as detailed above, using ammonia (B1221849) or primary/secondary amines as the coupling partner. organic-chemistry.org Older, less common methods for amination of aryl halides involve reacting them with aqueous ammonia at high temperatures and pressures, often with a copper catalyst, though these conditions are harsh and yields can be low. google.com

The direct substitution of the bromine for a hydroxyl group is a challenging transformation. While copper-catalyzed hydroxylation of aryl halides is known, a more versatile and indirect method involves the amine functional group already present in the molecule. The amine at C-4 can be diazotized and subsequently converted into a hydroxyl group via treatment with hot aqueous acid. orgsyn.org This, however, transforms the C-4 position, not the C-3 position. To achieve hydroxylation at the C-3 position, one would typically employ a Suzuki-type coupling with a boronate reagent that delivers an oxygen functionality, or convert the aryl bromide into an organometallic species (e.g., an organolithium or Grignard reagent) followed by quenching with an electrophilic oxygen source, although the presence of other functional groups can complicate this approach.

Reactions Involving the Amine Functional Group

The primary aromatic amine in this compound is a versatile functional group that can undergo a variety of important transformations.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides, such as acetic anhydride (B1165640), to form the corresponding amide (e.g., N-(3-bromo-4-benzoylphenyl)acetamide). libretexts.orglkouniv.ac.in This reaction is frequently employed as a protection strategy to moderate the amine's activating effect during electrophilic aromatic substitution, as discussed in section 3.1. researchgate.net

Diazotization and Sandmeyer Reactions: One of the most powerful transformations of a primary arylamine is its conversion to an arenediazonium salt (Ar-N₂⁺X⁻) through reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.orguomustansiriyah.edu.iq These diazonium salts are highly valuable synthetic intermediates. The diazonio group can be replaced by a wide range of nucleophiles, often using copper(I) salts as catalysts in what is known as the Sandmeyer reaction. uomustansiriyah.edu.iq This allows the amine group to be converted into a variety of other functionalities.

Table 3: Representative Transformations of the Amine Group via Diazotization

Reagent for Diazonium SaltSubsequent ReagentProduct Functional Group at C-4Reaction Name
NaNO₂/HBrCuBr-BrSandmeyer Reaction
NaNO₂/HClCuCl-ClSandmeyer Reaction
NaNO₂/H₂SO₄CuCN-CNSandmeyer Reaction
NaNO₂/H₂SO₄H₂O, heat-OHHydrolysis
NaNO₂/HClH₃PO₂-HDeamination
This table outlines common Sandmeyer and related reactions to replace the amino group. libretexts.orguomustansiriyah.edu.iq

Azo Coupling: Arenediazonium salts can also act as electrophiles and react with activated aromatic rings, such as phenols or other arylamines, in a process called diazonium coupling. libretexts.orguomustansiriyah.edu.iq This reaction forms brightly colored azo compounds (Ar-N=N-Ar'), which are widely used as dyes.

Acylation and Alkylation of the Amino Group

The primary amino group of this compound readily undergoes acylation and alkylation reactions, which are fundamental transformations for introducing a variety of substituents.

Acylation: The amino group can be converted into an amide via reaction with acylating agents such as acid chlorides or anhydrides. This transformation is often employed to modulate the reactivity of the aromatic ring. The resulting N-acyl group is less activating than the amino group, which can help control selectivity in subsequent reactions like electrophilic aromatic substitution. libretexts.org For instance, reacting this compound with agents like bromoacetyl bromide would yield the corresponding α-bromoacetamide derivative, a common precursor in the synthesis of heterocyclic compounds like benzodiazepines. scielo.br

Alkylation: The nucleophilic amino group can also be alkylated using alkyl halides. For example, N-alkylation can be achieved with reagents like 1-bromo-3-methoxypropane (B1268092) in the presence of a base, leading to secondary or tertiary amine derivatives. google.com This modification is crucial for building specific side chains required for the biological activity of target molecules.

Reaction TypeReagent ExampleProduct TypeSignificance
AcylationAcetic AnhydrideN-acetyl derivativeModulates electronic properties, protecting group
AlkylationBenzyl BromideN-benzyl derivativeIntroduces alkyl/aryl side chains

Diazotization and Subsequent Transformations

The primary aromatic amine functionality allows for its conversion into a diazonium salt, a highly versatile intermediate that can be substituted with a wide range of nucleophiles. uomustansiriyah.edu.iq This two-step process, involving diazotization followed by substitution, is a cornerstone of aromatic chemistry. google.comjustia.com

The diazotization of this compound is typically achieved by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0-5 °C). The resulting 4-benzoyl-2-bromobenzenediazonium salt is generally not isolated and is used directly in subsequent reactions.

Sandmeyer Reaction: One of the most important transformations of the diazonium salt is the Sandmeyer reaction, where the diazonium group is replaced by a halide or a pseudohalide using a copper(I) salt catalyst. uomustansiriyah.edu.iqwikipedia.org

Halogenation: Reaction with CuCl or CuBr can replace the diazonium group with a chloro or bromo substituent, respectively.

Cyanation: Reaction with CuCN introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid.

These transformations provide a powerful method for introducing a variety of functional groups onto the aromatic ring that are not easily introduced by direct electrophilic substitution. wikipedia.org

ReactionReagent(s)Product Example
DiazotizationNaNO₂, HCl (0-5 °C)4-Benzoyl-2-bromobenzenediazonium chloride
Sandmeyer (Bromination)CuBr3,4-Dibromobenzophenone
Sandmeyer (Cyanation)CuCN2-Bromo-4-benzoylbenzonitrile
HydroxylationH₂O, H₂SO₄, Δ3-Bromo-4-hydroxybenzophenone

Condensation Reactions

The amino group of this compound can participate in condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines or Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Furthermore, aminobenzophenones can undergo self-condensation under certain conditions. For example, 2-amino-4-bromobenzophenone, a structural isomer, has been shown to undergo self-condensation to yield dibenzo[b,f] google.comCurrent time information in Bangalore, IN.diazocines. worldwidejournals.comrjpbcs.com Similar reactivity could be anticipated for this compound, leading to the formation of complex dimeric structures. The Friedlander synthesis, a condensation-cyclization reaction between an ortho-aminobenzophenone and a compound with an α-methylene group (like acetylacetone), is another important condensation pathway for constructing quinoline (B57606) rings. chemrevlett.com

Carbonyl Group Reactivity and Derivatization

The ketone carbonyl group in this compound is a key site for derivatization and reduction reactions.

Formation of Oximes and Hydrazones

The carbonyl group reacts with hydroxylamine (B1172632) and its salts to form the corresponding oxime. This reaction is a standard method for characterizing ketones and serves as an important step in various synthetic sequences, such as the synthesis of quinazoline (B50416) 3-oxides, which are precursors to medicinally valuable 1,4-benzodiazepines. google.comgoogle.com

Similarly, condensation with hydrazine (B178648) or substituted hydrazines (like phenylhydrazine) yields the corresponding hydrazone derivatives. researchgate.net These derivatives are often crystalline solids and can be used for identification purposes or as intermediates in further transformations, such as the Wolff-Kishner reduction.

ReagentProduct Type
Hydroxylamine (NH₂OH)Oxime
Hydrazine (N₂H₄)Hydrazone
PhenylhydrazinePhenylhydrazone

Reduction Reactions

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, (4-amino-3-bromophenyl)(phenyl)methanol. This transformation introduces a new stereocenter into the molecule.

Reduction to Methylene Group: Complete reduction of the carbonyl to a methylene group (CH₂) can be achieved under more forcing conditions. The Wolff-Kishner reaction (using hydrazine and a strong base like potassium hydroxide (B78521) at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) are standard methods to effect this deoxygenation, yielding 3-bromo-4-aminodiphenylmethane.

Cyclization Reactions and Heterocyclic Synthesis

This compound and its derivatives are exceptionally useful precursors for the synthesis of a wide variety of fused heterocyclic systems. nih.gov The combination of the amino and benzoyl groups in a specific arrangement allows for intramolecular cyclization reactions to form five, six, or seven-membered rings.

Fluorenones: Diazotization of a related aminobenzophenone, 2-amino-4-bromo-4'-nitrobenzophenone, followed by an intramolecular Pschorr cyclization, has been used to synthesize 3-bromo-6-nitrofluorenone. cdnsciencepub.com This demonstrates a powerful route to polycyclic aromatic systems.

Quinolines and Quinazolines: As mentioned, the Friedlander synthesis provides a direct route to quinolines from aminobenzophenones. chemrevlett.com Additionally, aminobenzophenones are key starting materials for quinazolines, which are often synthesized by reacting the aminobenzophenone with a source of a one-carbon unit (like an orthoester) or through multi-step sequences involving acylation and cyclization. nih.gov

Dibenzo[b,f] google.comCurrent time information in Bangalore, IN.diazocines: The self-condensation of aminobenzophenones, such as the isomer 2-amino-4-bromobenzophenone, under microwave irradiation can produce eight-membered heterocyclic rings like dibenzo[b,f] google.comCurrent time information in Bangalore, IN.diazocines. worldwidejournals.comrjpbcs.com

1,4-Benzodiazepines: Aminobenzophenones are arguably most famous as precursors to the 1,4-benzodiazepine (B1214927) class of therapeutic agents. nih.gov A common synthetic route involves the acylation of the amino group with an α-haloacetyl halide, followed by reaction with ammonia and subsequent cyclization to form the seven-membered diazepine (B8756704) ring. scielo.br

The strategic placement of the bromine atom on the aminobenzophenone ring provides a handle for further functionalization of the final heterocyclic product, for example, through palladium-catalyzed cross-coupling reactions.

Formation of Benzodiazepine (B76468) Derivatives

The synthesis of the 1,4-benzodiazepine core, a privileged scaffold in medicinal chemistry, traditionally relies on precursors that possess an amino group ortho to the benzoyl moiety. The classical synthetic routes, such as those developed by Sternbach, involve the cyclization of a 2-aminobenzophenone (B122507) with an amino acid or its derivative. researchgate.netwum.edu.pl For instance, the reaction of a 2-aminobenzophenone with glycine (B1666218) or its ethyl ester hydrochloride initiates a sequence leading to the formation of the characteristic seven-membered diazepine ring fused to the aromatic ring. google.com

A prominent example is the synthesis of the therapeutic agent Phenazepam, which begins with 2-amino-5-bromo-2'-chlorobenzophenone. nih.gov This ortho-amino ketone structure is crucial as it allows for the sequential N-alkylation and intramolecular condensation required to form the diazepine ring.

In contrast, this compound, having its amino group in the para position relative to the benzoyl group, is not a suitable starting material for the direct, one-pot synthesis of the 1,4-benzodiazepine system via these established methods. The spatial arrangement of the functional groups does not permit the intramolecular cyclization necessary to form the seven-membered ring onto the benzoyl-substituted phenyl ring. Consequently, literature describing the direct conversion of 4-aminobenzophenone (B72274) derivatives to 1,4-benzodiazepines is not available, as the synthetic strategy fundamentally requires the 2-amino isomer. researchgate.netwum.edu.plub.edu

Quinoline and Quinazoline Synthesis from Aminobenzophenones

The synthesis of quinolines and quinazolines often utilizes aminobenzophenones as key building blocks. However, the specific substitution pattern of the amino group dictates the feasibility and type of reaction that can be employed.

Quinoline Synthesis:

The Friedländer synthesis is a widely recognized method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. yu.edu.jonih.govbenthamdirect.com This pathway is therefore primarily applicable to 2-aminobenzophenone derivatives.

However, an alternative approach, the Doebner reaction, provides a route to quinolines starting from 4-aminobenzophenones. This reaction involves the condensation of an aniline, a benzaldehyde, and pyruvic acid in a suitable solvent like acetic acid. nih.gov Research has demonstrated the successful synthesis of 6-benzoyl-2-phenylquinoline-4-carboxylic acid from 4-aminobenzophenone, a substituted benzaldehyde, and pyruvic acid. This methodology is directly applicable to this compound, which would be expected to yield the corresponding 8-bromo-6-benzoylquinoline derivative.

Table 1: Synthesis of Quinolines via Doebner Reaction

Reactant 1Reactant 2Reactant 3ConditionsProduct
4-AminobenzophenoneBenzaldehydePyruvic AcidAcetic acid, reflux6-Benzoyl-2-phenylquinoline-4-carboxylic acid nih.gov
This compoundBenzaldehydePyruvic AcidAcetic acid, reflux8-Bromo-6-benzoyl-2-phenylquinoline-4-carboxylic acid (Expected)

Quinazoline Synthesis:

The construction of the quinazoline ring system generally requires the reaction of a 2-aminobenzophenone or a related 2-aminoaryl precursor with a reagent that provides the remaining carbon and nitrogen atoms of the heterocyclic ring. organic-chemistry.orgscielo.br Common methods include heating a 2-aminobenzophenone with formamide (B127407) (Niementowski reaction), or reacting it with urea (B33335) or thiourea (B124793) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govnih.govjove.comgoogle.comnih.gov These reactions depend on the ortho relationship between the amino and ketone functionalities to facilitate the necessary intramolecular cyclization.

Given this mechanistic requirement, this compound is not a direct precursor for the synthesis of quinazolines through these conventional routes. The para-disposition of the functional groups prevents the cyclization needed to form the pyrimidine (B1678525) ring fused to the benzene (B151609) ring.

Triazole and Benzothiazole (B30560) Formation

The functional groups of this compound make it a versatile starting material for the synthesis of other heterocyclic systems, such as triazoles and benzothiazoles. researchgate.netscispace.comchemicalbook.comfishersci.no

Triazole Formation:

The primary amino group of 4-aminobenzophenone derivatives can be readily converted into an azide (B81097) group. This transformation is typically achieved through a two-step sequence involving diazotization of the amine with nitrous acid (generated from sodium nitrite and a strong acid) followed by treatment with sodium azide to displace the diazonium group.

The resulting 4-azidobenzophenone is a stable intermediate that can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". scielo.br This reaction with a terminal alkyne provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazole derivatives. This synthetic pathway is applicable to this compound, leading to triazoles bearing the 3-bromo-4-benzoylphenyl substituent.

Table 2: General Synthesis of 1,2,3-Triazoles from 4-Aminobenzophenone

StepReactantReagentsProduct
1. Azide FormationThis compound1. NaNO₂, HCl 2. NaN₃3-Bromo-4-azidobenzophenone
2. Cycloaddition3-Bromo-4-azidobenzophenone, Terminal Alkyne (R-C≡CH)CuSO₄·5H₂O, Sodium Ascorbate1-(3-Bromo-4-benzoylphenyl)-4-substituted-1H-1,2,3-triazole scielo.br

Benzothiazole Formation:

The synthesis of benzothiazole derivatives from 4-aminobenzophenones has also been reported. A key method involves the reaction of the aminobenzophenone with thiocyanogen, (SCN)₂, which can be generated in situ from the reaction of potassium thiocyanate (B1210189) with bromine in a solvent such as acetic acid. researchgate.net This reaction introduces a thiocyanate group ortho to the amino group, which then undergoes cyclization to form the benzothiazole ring system. Applying this to this compound would result in the formation of a substituted 2-aminobenzothiazole (B30445) derivative.

Table 3: Synthesis of Benzothiazole Derivative

ReactantReagentsConditionsProduct
4-AminobenzophenoneKSCN, Br₂Acetic Acid2-Amino-6-benzoylbenzothiazole researchgate.net
This compoundKSCN, Br₂Acetic Acid2-Amino-7-bromo-6-benzoylbenzothiazole (Expected)

Advanced Spectroscopic Investigations of 3 Bromo 4 Aminobenzophenone

Vibrational Spectroscopy (FT-IR, FT-Raman) Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule. researchgate.netnih.gov

The vibrational spectra of 3-Bromo-4-aminobenzophenone are characterized by distinct bands corresponding to the stretching and bending of its constituent bonds. The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl group (C=O), a key feature of the benzophenone (B1666685) structure, presents a strong absorption band. For aminobenzophenones, this C=O stretching vibration is often observed around 1640 cm⁻¹. rsc.org The presence of the carbon-bromine (C-Br) bond gives rise to a characteristic stretching vibration at lower frequencies. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range. dergipark.org.tr

Table 1: Selected Vibrational Frequencies for Aminobenzophenone Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
N-H Asymmetric Stretch ~3340 rsc.org
N-H Symmetric Stretch ~3226 rsc.org
C=O Stretch ~1640 rsc.org
Aromatic C=C Stretch 1590-1630 rsc.org
C-N Stretch 1275-1350 rsc.org
C-Br Stretch 500-700 dergipark.org.tr

Note: Specific frequencies for this compound may vary. Data is based on similar aminobenzophenone structures.

The positions of key vibrational bands in this compound are significantly influenced by the electronic effects of the amino (-NH₂) and bromo (-Br) substituents.

Amino Group (-NH₂): As an electron-donating group, the amino group increases the electron density in the aromatic ring through resonance. This effect extends to the carbonyl group, leading to a decrease in the C=O bond order and a subsequent shift of its stretching frequency to a lower wavenumber (a red shift) compared to unsubstituted benzophenone.

Bromo Group (-Br): The bromine atom exerts two opposing effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). science.gov For halogens, the inductive effect typically dominates, withdrawing electron density from the aromatic ring. This withdrawal can slightly increase the C=O bond order, potentially causing a slight blue shift (higher wavenumber) of the carbonyl stretching frequency. The position of the C-Br stretching vibration itself is a direct indicator of the halogen's presence. dergipark.org.tr

The interplay of these electronic effects from both substituents determines the final positions of the characteristic vibrational frequencies in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of this compound, protons on the two aromatic rings exhibit distinct chemical shifts. The protons on the unsubstituted phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). For the substituted ring, the amino group, being strongly electron-donating, shields the ortho and para protons, causing their signals to shift upfield (to a lower δ value). Conversely, the electron-withdrawing nature of the bromine atom and the carbonyl group deshields adjacent protons, shifting their signals downfield (to a higher δ value). The protons of the amino group itself usually appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Unsubstituted Phenyl Protons 7.4 - 7.8 Multiplet
Substituted Ring Proton (ortho to -NH₂) 6.7 - 7.0 Doublet
Substituted Ring Proton (ortho to -C=O) 7.6 - 7.9 Singlet/Doublet
-NH₂ Protons 4.0 - 6.0 Broad Singlet

Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the range of δ 190-200 ppm. rsc.org The carbon atom directly bonded to the bromine (ipso-carbon) shows a chemical shift influenced by the "heavy atom effect," which, contrary to simple electronegativity trends, causes an upfield shift compared to chlorine- or fluorine-substituted carbons. stackexchange.com The carbon attached to the amino group is shifted upfield due to the group's strong shielding effect. Carbons in the aromatic rings appear in the δ 110-160 ppm range, with their specific shifts determined by the electronic influence of the attached substituents. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts for Substituted Benzophenones

Carbon Environment Typical Chemical Shift (δ, ppm) Reference
Carbonyl Carbon (C=O) ~195 rsc.org
C-NH₂ ~151 rsc.org
C-Br (ipso) ~123 stackexchange.com
Quaternary Carbons (unsubstituted ring) ~138 rsc.org
Aromatic CH 113 - 133 rsc.org

Note: Data is compiled from various benzophenone derivatives. rsc.orgstackexchange.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu It helps trace the connectivity of protons within each aromatic ring. For instance, a cross-peak would be expected between adjacent protons on the substituted ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbons that bear protons. huji.ac.il

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for connecting different fragments of the molecule. For example, HMBC can show correlations from the protons on the unsubstituted ring to the carbonyl carbon, and from the protons on the substituted ring to the same carbonyl carbon, thus confirming the benzophenone framework. sdsu.edue-bookshelf.de It also helps in assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

Together, these spectroscopic methods provide a comprehensive and detailed characterization of the molecular structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is influenced by the combination of the benzophenone chromophore and the auxochromic effects of the amino and bromo substituents on one of the phenyl rings.

Electronic Transitions and Absorption Maxima

The electronic spectrum of this compound is expected to exhibit absorption bands arising from π→π* and n→π* transitions, as well as charge-transfer (CT) transitions. The benzophenone structure itself provides the primary framework for these transitions. The presence of the amino group (an electron-donating auxochrome) and the bromine atom (an electron-withdrawing group with lone pairs) modifies the energy levels of the molecular orbitals.

π→π Transitions:* These high-intensity absorptions result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. Conjugation between the phenyl rings and the carbonyl group lowers the energy gap, typically placing these transitions in the UV region. For related aminobenzophenones, these bands are strong and appear at shorter wavelengths. ustc.edu.cn

n→π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. ustc.edu.cn This transition is characteristically weak (low molar absorptivity) and appears at a longer wavelength compared to the π→π* transitions.

Charge-Transfer (CT) Transitions: In aminobenzophenones, a significant intramolecular charge transfer can occur from the electron-rich amino-substituted phenyl ring to the electron-accepting carbonyl group. ustc.edu.cn This CT band is often intense and its position is highly sensitive to the molecular environment.

Table 1: Expected Electronic Transitions and Absorption Bands for this compound

Transition Type Chromophore Expected Wavelength Region Intensity
π→π* Conjugated Aromatic System Shorter Wavelength (UV) High
n→π* Carbonyl Group (C=O) Longer Wavelength (UV/Visible) Low

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the position of absorption maxima (λmax) in the UV-Vis spectrum, a phenomenon known as solvatochromism. The effect of the solvent depends on the nature of the electronic transition.

n→π Transitions:* For the n→π* transition of the carbonyl group, an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to a shorter wavelength). This is because polar solvents can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, lowering the energy of the ground state more than the excited state. ustc.edu.cn This increases the energy gap for the transition.

π→π and CT Transitions:* For π→π* and particularly for charge-transfer transitions, an increase in solvent polarity generally causes a bathochromic shift (red shift, to a longer wavelength). The excited state of a CT transition is typically more polar than the ground state. Polar solvents stabilize this more polar excited state to a greater extent than the ground state, thus decreasing the transition energy. ustc.edu.cn Studies on p-aminobenzophenone have confirmed that the CT band undergoes a redshift as solvent polarity increases. ustc.edu.cn

Therefore, when analyzing this compound in various solvents, it is anticipated that the n→π* band will shift to shorter wavelengths, while the charge-transfer band will shift to longer wavelengths with increasing solvent polarity.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₀BrNO), the molecular weight is approximately 276.13 g/mol . A key feature in its mass spectrum would be the isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion appearing as a pair of peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 275 and 277, respectively. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.com

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl group and the loss of small molecules or radicals. By analogy with the fragmentation of 2-aminobenzophenone (B122507), 4-aminobenzophenone (B72274), and other bromo-aromatic compounds, the following fragments are anticipated. jove.comnih.govnih.gov

Loss of Phenyl group: Cleavage of the bond between the carbonyl carbon and the unsubstituted phenyl ring would result in the loss of a phenyl radical (C₆H₅•, 77 Da), leading to a fragment ion [M-77]⁺.

Formation of Benzoyl cation: Cleavage can also lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Loss of Bromo-amino-phenyl group: The alternative cleavage would result in the loss of the bromo-amino-phenyl moiety.

Loss of CO: The molecular ion may lose a molecule of carbon monoxide (28 Da) to form the [M-28]⁺ fragment.

Loss of Br: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (Br•), resulting in the [M-79/81]⁺ fragment.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Identity of Lost Fragment
275/277 [C₁₃H₁₀BrNO]⁺ Molecular Ion ([M]⁺, [M+2]⁺)
198 [C₁₃H₁₀NO]⁺ Br•
196/198 [C₇H₄BrO]⁺ C₆H₅NH•
182/184 [C₇H₅BrN]⁺ C₆H₅CO•
170 [C₇H₄NO]⁺ Br•, C₆H₅•
105 [C₇H₅O]⁺ C₆H₄(Br)NH₂•

Therefore, it is not possible to provide the detailed analysis for each requested subsection—Geometry Optimization and Conformational Analysis, Electronic Structure Analysis (HOMO-LUMO), MEP Surface Analysis, and NBO Analysis—as there is no available scientific literature on this specific molecule.

General methodologies for these computational analyses are well-established:

Quantum Chemical Calculations (DFT, Hartree-Fock): These methods are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy.

Geometry Optimization and Conformational Analysis: This involves finding the most stable three-dimensional arrangement of atoms in the molecule (the global minimum on the potential energy surface) and identifying other stable conformers. dergipark.org.trwavefun.com

Electronic Structure Analysis (HOMO-LUMO Energy Gaps): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and polarizability. irjweb.comresearchgate.netwuxibiology.comresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis: This technique maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netchemrevlett.comias.ac.in

Natural Bond Orbital (NBO) Analysis: This method analyzes the filled and empty orbitals of a molecule to provide a chemical picture of bonding, lone pairs, and intramolecular interactions. uni-muenchen.dewisc.eduresearchgate.net

Charge Delocalization and Intramolecular Interactions: NBO analysis quantifies electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which stabilizes the molecule. These are known as hyperconjugative interactions.

Intermolecular Hydrogen Bonding and Halogen Bonding Insights: The analysis can provide insights into the nature of non-covalent interactions like hydrogen bonds and halogen bonds by examining the interactions between orbitals of different molecules. nih.govrsc.orgrsc.org

Without specific studies on this compound, no data tables or detailed research findings can be generated as per the request. Further research or new computational studies would be required to produce the specified article content.

Spectroscopic Parameter Prediction

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its vibrational modes and nuclear magnetic resonance (NMR) chemical shifts, aiding in its structural characterization.

Theoretical Vibrational Frequencies and Intensities

The prediction of vibrational frequencies through computational methods is a cornerstone of molecular characterization. Density Functional Theory (DFT) is a widely used method for this purpose. For molecules structurally similar to this compound, such as 3-aminobenzophenone (B1265706) (3-ABP), theoretical calculations of vibrational frequencies have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. nih.govresearchgate.net These theoretical calculations yield harmonic frequencies that are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To bridge this gap, the calculated frequencies are typically scaled using a scale factor, which results in good agreement between theoretical and experimental data. nih.gov

Complete vibrational assignments are carried out by analyzing the potential energy distribution (PED), which correlates the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching, and the vibrations of the phenyl rings. researchgate.net For 3-ABP, a detailed study provided a complete analysis and correlation of the fundamental vibrational modes observed in its Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. nih.govresearchgate.netahievran.edu.tr While specific data for this compound is not available, the methodology applied to 3-ABP provides a robust framework for its analysis. The introduction of a bromine atom would be expected to introduce new vibrational modes, particularly at lower frequencies corresponding to C-Br stretching and bending vibrations, and to shift the frequencies of adjacent groups.

Table 1: Representative Vibrational Modes and Theoretical Approach This table is illustrative of the types of data generated in such a study, based on analyses of similar compounds.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Computational MethodBasis Set
N-H Asymmetric Stretch~3500DFT/B3LYP6-311++G(d,p)
N-H Symmetric Stretch~3400DFT/B3LYP6-311++G(d,p)
C-H Aromatic Stretch3100-3000DFT/B3LYP6-311++G(d,p)
C=O Stretch~1650DFT/B3LYP6-311++G(d,p)
C=C Aromatic Stretch1600-1450DFT/B3LYP6-311++G(d,p)
C-N Stretch~1300DFT/B3LYP6-311++G(d,p)
C-Br Stretch~600DFT/B3LYP6-311++G(d,p)

Calculated NMR Chemical Shifts

Theoretical calculations are also employed to predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for determining molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. researchgate.netd-nb.info The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

For various aromatic compounds, including aminonaphthoquinones and chalcones, ¹H and ¹³C NMR chemical shifts have been calculated using DFT methods (e.g., B3LYP, M06-2X) with extended basis sets like 6-311++G(d,p). researchgate.netnih.govresearchgate.net These studies often show a very good linear correlation between the experimental and calculated chemical shifts. researchgate.net

In the case of this compound, one would expect the chemical shifts to be influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) would increase the electron density on the attached phenyl ring, causing upfield shifts (lower ppm values) for the ortho and para protons and carbons relative to unsubstituted benzene (B151609). Conversely, the electron-withdrawing carbonyl (-CO-) and bromo (-Br) groups would deshield nearby nuclei, leading to downfield shifts (higher ppm values). DFT calculations can precisely quantify these effects, providing a predicted spectrum that is invaluable for assignment and verification of experimental data. d-nb.infobohrium.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Benzophenone Analog This table illustrates the type of results obtained from GIAO/DFT calculations for a hypothetical substituted aromatic ketone. The values are for illustrative purposes.

Carbon Atom PositionPredicted Chemical Shift (δ, ppm)Calculation MethodBasis Set
Carbonyl C195.5GIAO/DFT6-311++G(d,p)
C-NH₂152.0GIAO/DFT6-311++G(d,p)
C-Br115.8GIAO/DFT6-311++G(d,p)
Aromatic C (unsubstituted ring)128.0 - 135.0GIAO/DFT6-311++G(d,p)
Aromatic C (substituted ring)114.0 - 138.0GIAO/DFT6-311++G(d,p)

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method allows researchers to model the behavior of substances in the condensed phase (liquid or solid), providing insights into structural arrangements, internal motions, and interactions that are not accessible from static calculations. ahievran.edu.trnih.govunimi.it

For complex organic molecules like substituted benzophenones, MD simulations can reveal how the molecules pack in a crystal lattice or behave in a solution. mdpi.comresearchgate.net The simulations track the trajectories of molecules by solving Newton's equations of motion, using a force field (like CHARMM, OPLS, or GAFF) to describe the potential energy of the system. researchgate.net

Studies on benzophenone derivatives have used MD simulations to evaluate the stability of ligand-receptor complexes, observing conformational changes and binding modes within biological targets like enzymes. mdpi.com While these studies are often focused on drug discovery, the underlying methodology is broadly applicable. An MD simulation of this compound in a solvent, for example, could reveal information about solvation shells, hydrogen bonding dynamics between the amino group and solvent molecules, and the rotational freedom of the two phenyl rings around the central carbonyl group. sci-hub.se Such simulations are crucial for understanding reaction dynamics, crystallization processes, and the macroscopic properties of the material that arise from its microscopic behavior. unimi.it

Studies on Non-Linear Optical (NLO) Properties and Molecular Hyperpolarizability

Materials with significant non-linear optical (NLO) properties are crucial for applications in modern photonics and optoelectronics, including optical switching and data storage. dntb.gov.uaanalis.com.my Organic molecules, particularly those with a "push-pull" electronic structure—an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A)—are excellent candidates for NLO materials. bohrium.com

This compound fits this structural motif. The amino group (-NH₂) acts as a strong electron donor, while the carbonyl group (-CO-) and the attached phenyl ring act as an electron acceptor. The delocalized π-electrons across the benzophenone backbone provide the necessary conjugated bridge. This intramolecular charge transfer from the donor to the acceptor endows the molecule with a large dipole moment and enhances its molecular hyperpolarizability (β), the key parameter governing second-order NLO activity. bohrium.comnih.gov

Computational DFT studies are widely used to predict the NLO properties of molecules. analis.com.myjksus.org By calculating the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), researchers can screen potential NLO candidates. dntb.gov.ua For various benzophenone and chalcone (B49325) derivatives, DFT calculations have shown that the magnitude of the hyperpolarizability is strongly linked to the efficiency of the intramolecular charge transfer. dntb.gov.uaanalis.com.my Theoretical studies on related aminobenzothiazole and other push-pull systems confirm that the NLO response can be tuned by modifying the donor, acceptor, or π-bridge. jksus.org For this compound, computational analysis would likely reveal a significant first hyperpolarizability value, marking it as a promising material for NLO applications. nih.gov

Table 3: Calculated NLO Properties for a Representative D-π-A Molecule This table presents typical NLO parameters calculated via DFT, based on studies of similar organic chromophores.

ParameterSymbolTypical Calculated ValueUnitMethod
Dipole Momentμ5 - 10DebyeDFT/B3LYP
Average Polarizability⟨α⟩20 - 40 x 10⁻²⁴esuDFT/B3LYP
First Hyperpolarizabilityβ_total100 - 500 x 10⁻³⁰esuDFT/B3LYP

Applications in Chemical Synthesis and Materials Science

Intermediate in the Synthesis of Heterocyclic Compounds

The strategic placement of the amino and bromo groups makes 3-Bromo-4-aminobenzophenone an ideal precursor for various heterocyclic compounds. Intramolecular cyclization strategies, potentially following a Buchwald-Hartwig amination, could be employed to synthesize acridone (B373769) derivatives. researchgate.net Its structure is also amenable to the synthesis of substituted benzodiazepines, a class of compounds with significant pharmacological activity. jetir.orgscielo.br

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

Given that substituted aminobenzophenones are key intermediates in the synthesis of numerous pharmaceuticals, this compound serves as a valuable building block in drug discovery. ontosight.ainordmann.global Its ability to undergo orthogonal functionalization at the bromo and amino positions allows for the systematic modification of its structure to explore structure-activity relationships (SAR) for new therapeutic agents.

Role in the Development of Novel Polymers and Dyes

Benzophenone (B1666685) derivatives are incorporated into polymer backbones to enhance properties such as UV stability or to create photoactive materials. ontosight.ai this compound, with its two reactive functional groups (amine and bromide), could be used as a monomer in polycondensation reactions to synthesize novel polyimides or other high-performance polymers. google.com The chromophoric benzophenone core, combined with the potential for modification via the amino and bromo groups, also makes it a candidate for the synthesis of novel, functional dyes for textiles or advanced materials applications. researchgate.net

Use as a Photosensitizer or Photoinitiator

The inherent photochemical reactivity of the benzophenone scaffold suggests a direct application for this compound as a photosensitizer or photoinitiator. lookchem.comresearchgate.net It can be used to initiate radical polymerization in UV-curing applications for coatings, adhesives, and dental composites. lookchem.comresearchgate.net The presence of the heavy bromine atom could potentially influence the photophysical properties, such as the efficiency of intersystem crossing, making it a subject of interest for photochemical research.

Structural Chemistry and Crystal Engineering of 3 Bromo 4 Aminobenzophenone

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific diffraction data for 3-Bromo-4-aminobenzophenone is not present in available literature, its molecular geometry and crystal packing can be inferred from its constituent functional groups and the known structures of analogous compounds.

The molecular structure of this compound is expected to be non-planar. It consists of a central carbonyl group connecting two phenyl rings. One ring is unsubstituted, while the other is functionalized with both an amino (-NH₂) group and a bromine (Br) atom. Steric hindrance between the two aromatic rings typically forces them to adopt a twisted conformation relative to the plane of the central carbonyl group.

The key bond parameters, including bond lengths and angles, can be estimated based on typical values for similar chemical environments found in the Cambridge Structural Database and published data for related molecules.

Illustrative Bond Parameters Based on Analogous Structures

Parameter Bond Expected Value
Bond Length (Å) C=O ~1.22 - 1.24
C-N ~1.37 - 1.40
C-Br ~1.88 - 1.91
C-C (aromatic) ~1.38 - 1.41
C-C (keto-aryl) ~1.48 - 1.50
Bond Angle (°) C-C(O)-C ~118 - 122
O=C-C ~119 - 121
C-C-Br ~119 - 121

This table presents expected values and not experimentally determined data for the title compound.

The crystal packing of this compound would be dictated by a combination of strong and weak non-covalent interactions. The primary functional groups available for directing the supramolecular assembly are the amino group (hydrogen bond donor), the carbonyl oxygen (hydrogen bond acceptor), and the bromine atom (potential halogen bond donor).

Hydrogen Bonding: The most significant interaction is expected to be the intermolecular hydrogen bond between the amine N-H group and the carbonyl oxygen C=O. This N-H···O interaction is a robust and common supramolecular synthon in aminobenzophenones, often leading to the formation of one-dimensional chains or centrosymmetric dimers within the crystal lattice. oup.com

π-π Stacking: The presence of two aromatic rings allows for potential π-π stacking interactions, which would contribute to the stabilization of the crystal packing.

The final three-dimensional structure would result from an energetic balance between these competing interactions, leading to a densely packed and stable crystalline form.

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like melting point, solubility, and stability.

There are no specific studies reporting polymorphism for this compound. However, the phenomenon is common among rigid, substituted organic molecules like benzophenone (B1666685) derivatives. The potential for different arrangements of hydrogen and halogen bonds suggests that this compound could plausibly exhibit polymorphism under different crystallization conditions (e.g., varying solvents, temperatures, or pressures).

Co-crystallization and Multi-component Crystals

Co-crystallization is a crystal engineering technique used to design multi-component crystalline solids by combining an active molecule with a benign co-former in a specific stoichiometric ratio. This method is widely used to modify the physicochemical properties of a solid without altering its covalent structure.

No reports on the co-crystallization of this compound were identified. Hypothetically, the molecule possesses ideal functional groups for forming co-crystals. The amino and carbonyl groups are excellent sites for hydrogen bonding with common co-formers like dicarboxylic acids. Furthermore, the bromine atom could be utilized as a halogen bond donor to interact with suitable acceptors, providing another tool for directing the assembly of a multi-component crystal. oup.com

Crystal Growth Methodologies and Morphology Control

The growth of high-quality single crystals is essential for structural analysis and for applications that depend on specific crystalline properties.

The slow solvent evaporation technique is a widely used and effective method for growing single crystals of organic compounds like benzophenone derivatives. The process involves dissolving the compound in a suitable solvent to form a saturated or near-saturated solution. This solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and subsequent crystal growth.

For the closely related 4-aminobenzophenone (B72274), single crystals have been successfully grown from various organic solvents, including ethanol (B145695) and ethyl acetate. slideshare.net The choice of solvent is critical as it influences the solubility of the compound and the evaporation rate, which in turn affect the size, quality, and morphology of the resulting crystals. A solvent with moderate solubility and a relatively slow evaporation rate is typically preferred to prevent rapid precipitation and promote the growth of well-ordered single crystals.

Influence of Additives on Crystal Morphology

The controlled modification of crystal morphology is a critical aspect of crystal engineering, as the shape and size of crystals can significantly impact their physical and chemical properties, including their performance in applications such as nonlinear optics. For substituted benzophenones, the use of structurally similar "tailor-made" additives has been demonstrated as an effective strategy to modulate crystal habits.

Recent research has focused on 4-aminobenzophenone, a compound structurally related to this compound, to understand how additives can influence its crystal growth. acs.orgacs.org In these studies, structurally analogous molecules, namely 4-chlorobenzophenone (B192759) and 4-bromobenzophenone (B181533), were introduced as additives to control the crystallization of 4-aminobenzophenone. acs.orgacs.org

The findings indicate that these additives can successfully produce large and defect-free crystals. acs.orgacs.org A moderate additive concentration of 25% was identified as particularly effective for achieving this outcome. acs.orgacs.org The mechanism behind this morphological control lies in the selective adsorption of the additive molecules onto specific crystal faces, which inhibits their growth. acs.orgacs.org

Simulations and experimental data revealed that the introduction of these additives leads to distinct changes in the crystal's facet expression. acs.orgacs.org The additives show a tendency to adsorb on the (1 0 -1) and (1 0 0) facets of the 4-aminobenzophenone crystal. acs.orgacs.org This adsorption has a dual effect: while the 4-aminobenzophenone molecules in the solution also have a preference for the (1 0 -1) facet, which accelerates its growth to the point of disappearance, the additive's presence on the (1 0 0) facet effectively hinders its growth. acs.orgacs.org The interaction between the (1 0 0) facet and the host molecules is weaker, allowing the additive to be more efficient in slowing its growth, which results in an enlargement of this facet's surface area. acs.orgacs.org

Furthermore, analysis of the mean square displacement of the molecules showed that the presence of a structurally similar additive can slow the diffusion of the 4-aminobenzophenone molecules in the solution. acs.orgacs.org This research provides a foundational strategy for obtaining large, high-quality crystals of substituted benzophenones for optical applications. acs.orgacs.org

Table 1: Effect of Additives on 4-Aminobenzophenone Crystal Morphology

AdditiveOptimal ConcentrationObserved Outcome
4-chlorobenzophenone25%Production of large, defect-free crystals. acs.orgacs.org
4-bromobenzophenone25%Production of large, defect-free crystals. acs.orgacs.org

Table 2: Simulated Influence of Additives on Crystal Facets of 4-Aminobenzophenone

Crystal FacetChange upon Additive IntroductionMechanism
(1 0 -1)DisappearanceAdditive and host molecule adsorption accelerates growth, leading to the facet growing out. acs.orgacs.org
(1 0 0)Increased Ratio / EnlargementAdditive adsorbs and inhibits growth due to weaker interaction with host molecules. acs.orgacs.org
(0 0 1)Slightly Increased OccupancyThe additive has a minor effect on the occupancy of this facet. acs.orgacs.org

Advanced Materials Science Applications Derived from 3 Bromo 4 Aminobenzophenone

Organic Light-Emitting Diode (OLED) Applications

The benzophenone (B1666685) core is a subject of significant interest in the design of materials for organic light-emitting diodes (OLEDs) due to its role as a versatile fragment in organic semiconductors. mdpi.comnih.gov Benzophenone and its derivatives are utilized in the emissive layers of OLEDs, functioning as either host materials or emitters. mdpi.com A key characteristic of the benzophenone unit is its efficiency as a classical phosphor with a high rate of intersystem crossing (ISC), a process where an excited singlet state converts to a triplet state. mdpi.compreprints.org This property is particularly compelling for the development of Thermally Activated Delayed Fluorescent (TADF) emitters, which can harvest non-emissive triplet excitons and convert them into emissive singlet excitons, leading to potentially high external quantum efficiencies (EQEs). mdpi.comnih.gov

Development of Benzophenone-Based Emitters and Host Materials

Research has focused on incorporating the benzophenone moiety into various molecular architectures to optimize performance in OLED devices. A common strategy is the creation of molecules with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure, where the electron-accepting benzophenone core is linked to electron-donating units. mdpi.comopenreadings.eu This design allows for tuning the photophysical properties of the material, such as the emission color and efficiency.

For instance, D-A-D derivatives incorporating bicarbazole as the donor and benzophenone as the acceptor have been developed as blue emitters for fluorescent OLEDs. openreadings.eumdpi.com These materials exhibit high thermal stability, with decomposition temperatures exceeding 383 °C, and demonstrate high photoluminescence quantum yields of over 52%. openreadings.eu OLEDs fabricated with these emitters have achieved high external quantum efficiencies (EQE), with one device reaching an EQEmax of 5.3%, which approaches the theoretical limit for first-generation fluorescent devices. openreadings.eumdpi.com

The synthesis of these advanced materials often involves coupling reactions, such as the Buchwald-Hartwig amination, to connect donor groups to a benzophenone core. mdpi.com For example, emitters have been synthesized through the reaction of 4-bromobenzophenone (B181533) or 4-aminobenzophenone (B72274) with various carbazole (B46965) or acridine-based donor molecules. mdpi.compreprints.org The resulting materials are typically amorphous with high glass transition temperatures (80–194 °C), which is crucial for forming stable thin films in OLED devices. mdpi.com The properties of 3-Bromo-4-aminobenzophenone, featuring both amino and bromo functional groups, make it a suitable candidate for such synthetic strategies, potentially serving as a versatile building block for novel host and emitter materials.

Table 1: Performance of OLEDs with Benzophenone-Based D-A-D Emitters This table presents data for representative bicarbazole-benzophenone derivatives to illustrate typical performance.

Emitter Max. Emission Peak (nm) PLQY (%) EQEmax (%) CIE Coordinates (x, y)
DB14 456 59 4.8 (0.16, 0.17)
DB23 457 64 5.3 (0.16, 0.18)
DB29 456 52 4.2 (0.16, 0.17)

Data sourced from studies on bicarbazole-benzophenone derivatives. openreadings.eumdpi.com

Fluorescent Probe Design and Sensor Applications

The structural framework of aminobenzophenones is utilized in the design of fluorescent probes for the detection of various analytes. The benzophenone moiety can be integrated into larger molecular systems that exhibit phenomena like aggregation-induced emission (AIE), where the material is non-emissive in solution but becomes highly fluorescent upon aggregation. arabjchem.org This property is advantageous for creating sensors that can operate in aqueous environments, overcoming the fluorescence quenching often seen with conventional probes. arabjchem.org

For example, 4-aminobenzophenone has been used as a starting material in the synthesis of tetraphenylethene (TPE)-based fluorescent probes. rsc.org One such probe was designed for the sensitive detection of hydrogen sulfide (B99878) (H₂S). rsc.org In another application, an amphiphilic fluorogen with AIE characteristics was synthesized for the highly sensitive and selective detection of copper ions (Cu²⁺) in aqueous solutions and biological systems. arabjchem.org The design of these probes often involves linking the aminobenzophenone-derived structure to a fluorophore, where interaction with the target analyte modulates the fluorescence output. Given its reactive amino group, this compound could similarly be functionalized to create novel probes. The bromine atom could also be used as a handle for further modification or to tune the photophysical properties of the sensor molecule.

Photochemical Applications

Benzophenone is a classic photosensitizer, and its photochemical behavior has been studied extensively. chemrevlett.com Its derivatives are employed in various photochemical processes, driven by the reactivity of their excited states.

Photoreduction and Photostability Studies

The photoreduction of benzophenone is a well-documented reaction. nih.gov For substituted benzophenones, the efficiency of this process is highly dependent on the nature of the substituents and the solvent environment. For instance, p-Aminobenzophenone is photoreduced very inefficiently by certain hydrogen-donating solvents like 2-propanol, which is attributed to a low-lying and chemically unreactive charge-transfer (CT) triplet state. researchgate.net However, in the presence of triethylamine, its photoreduction quantum yield is significant, ranging from 0.22 to 0.57. researchgate.net This reactivity is due to a shift in the excited state character towards a more reactive n,π* triplet state in less polar environments. researchgate.net The photoreduction process typically involves the triplet excited state of the benzophenone derivative abstracting a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. nih.gov The stability and subsequent reactions of these radicals determine the final products.

Excited State Dynamics and Photophysics

The photophysics of benzophenone derivatives are governed by the nature and relative energies of their low-lying singlet and triplet excited states. acs.org The primary excited state upon UV absorption is typically a singlet state (S₁), which can rapidly undergo intersystem crossing (ISC) to a triplet state (T₁). Benzophenone is known for its efficient ISC capability, which is attributed to strong spin-orbit coupling. preprints.org

The character of these excited states, primarily n,π* or π,π, and the presence of charge-transfer (CT) states, dictates their reactivity. nih.govresearchgate.net For aminobenzophenones, a low-lying CT state can render the molecule unreactive towards hydrogen abstraction. researchgate.net The solvent polarity plays a crucial role, as it can invert the relative energy levels of the CT and n,π states, thereby switching the photochemical reactivity on or off. nih.gov Studies on the interaction between the triplet excited state of benzophenone and various aminobenzophenone derivatives have shown that the deactivation pathway can involve energy transfer, hydrogen atom abstraction, or electron-transfer coupled with proton-transfer, depending on the specific derivative. acs.org The complex interplay of the amino and bromo substituents in this compound would be expected to influence its excited-state dynamics, potentially leading to unique photochemical reactivity.

Polymer Science and Functional Macromolecules

Benzophenone derivatives serve as important precursors and functional units in polymer science. smolecule.com Their robust structure and photochemical activity are exploited to create functional macromolecules and advanced polymer materials.

One key application is their use as photocross-linkers. nih.gov Benzophenone and its derivatives can be incorporated into polymer chains as pendent chromophores. nih.gov Upon exposure to UV light, the excited benzophenone unit can abstract a hydrogen atom from a nearby polymer chain, creating a radical. The subsequent combination of these radicals leads to the formation of cross-links between polymer chains, transforming a soluble polymer into an insoluble network. This technique is a versatile method for modifying both synthetic and natural polymers. nih.gov

Furthermore, aminobenzophenone derivatives are used as monomers in the synthesis of high-performance polymers. For example, 5-acetyl-2-aminobenzophenone (B8596955) has been used in the copolymerization synthesis of rod-coil diblock copolymers. nycu.edu.tw These copolymers, which consist of a rigid rod-like polymer segment and a flexible coil-like segment, can self-assemble into highly ordered nanostructures, such as honeycomb morphologies. nycu.edu.tw The amino and bromo functionalities of this compound provide two distinct reactive sites for incorporation into polymer backbones or for post-polymerization modification, offering a pathway to complex macromolecular architectures.

Incorporation into Polymeric Scaffolds

The bifunctional nature of this compound, possessing both an amine (-NH2) and a bromo (-Br) group, makes it a candidate monomer for step-growth polymerization to create novel polymeric scaffolds. The amino group can readily participate in reactions to form amide or imide linkages, while the bromo group offers a site for subsequent functionalization or cross-linking.

Aromatic polymers, such as polyamides and poly(amide-imide)s, are known for their high thermal stability and mechanical strength. acs.orgchemrevlett.comacs.org The incorporation of a benzophenone moiety directly into the polymer backbone can impart desirable properties, including enhanced thermal resistance and specific optoelectronic characteristics. researchgate.netrsc.org The presence of the bromine atom introduces a reactive handle that can be used for post-polymerization modification, allowing for the tailoring of the scaffold's properties for specific applications.

For instance, the amino group of this compound could react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) through polycondensation reactions to yield polyamides. google.comsmolecule.com The general scheme for such a reaction involves the formation of an amide bond between the amine of the benzophenone derivative and the carboxylic acid group of a co-monomer.

Table 1: Potential Polyamides Derived from this compound and Various Dicarboxylic Acids

Co-monomer (Dicarboxylic Acid)Resulting Polymer Structure (Repeating Unit)Potential Properties
Terephthaloyl chlorideAromatic PolyamideHigh rigidity, thermal stability, low solubility
Adipoyl chlorideSemi-aromatic PolyamideIncreased flexibility, improved processability
3,3′,4,4′-Benzophenonetetracarboxylic dianhydridePolyamide-imideExcellent thermal stability, good mechanical properties

This table is illustrative and based on established polymerization chemistry. The actual properties would need to be confirmed through experimental synthesis and characterization.

Photoinitiator Applications in Polymerization

Benzophenone and its derivatives are well-established as Type II photoinitiators. mdpi.comnih.gov Upon absorption of UV light, the benzophenone moiety is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate free radicals that initiate polymerization. google.comlookchem.com

The this compound molecule contains both the benzophenone chromophore and an amino group within the same structure. The amino group could potentially act as an intramolecular co-initiator, although the primary amino group is generally less effective as a hydrogen donor than a tertiary amine. The presence of the bromine atom, an electron-withdrawing group, can also influence the photophysical properties of the benzophenone moiety, such as the energy of its triplet state and its efficiency in initiating polymerization.

The general mechanism for a Type II photoinitiator involves:

Photo-excitation: The benzophenone core absorbs a photon (hν) and gets excited to its triplet state.

Hydrogen Abstraction: The excited benzophenone abstracts a hydrogen atom from a donor molecule (like an amine), creating a ketyl radical and an aminoalkyl radical.

Initiation: The generated free radicals, particularly the aminoalkyl radical, initiate the polymerization of monomers, such as acrylates.

The efficiency of a photoinitiator is crucial for applications like UV curing of coatings, inks, and adhesives. While specific data for this compound is not available, research on other aminobenzophenones indicates their utility as photoinitiators.

Table 2: Photophysical and Initiating Properties of Benzophenone Derivatives (Illustrative)

CompoundAbsorption Max (λmax)Triplet Energy (ET)Polymerization Rate (Rp)
Benzophenone~250 nm, ~340 nm~69 kcal/molBaseline
4-AminobenzophenoneRed-shifted vs. BenzophenoneVaries with solvent polarityDependent on co-initiator
2-Amino-4'-bromobenzophenone (B75025)Data not availableData not availableData not available

This table provides comparative data for related compounds to contextualize the potential properties of this compound. Actual values would require experimental measurement.

Medicinal Chemistry and Biological Activity Considerations Scaffold Based Research

3-Bromo-4-aminobenzophenone as a Synthetic Synthon for Bioactive Molecules

This compound is a key intermediate, or synthon, for the synthesis of more complex heterocyclic systems with established pharmacological importance. The presence of the ortho-bromo and amino substituents facilitates cyclization reactions to form fused ring systems. Notably, it is a precursor for quinazoline (B50416) derivatives. Quinazolines are a class of compounds with a broad spectrum of biological activities, and their synthesis often involves the reaction of an aminobenzophenone with a suitable carbon source. asianpubs.orgscielo.brfrontiersin.org

For instance, 2-aminobenzophenones can react with cyanamide (B42294) derivatives in a transition-metal-free process to yield 2-aminoquinazolines. frontiersin.org This method provides an efficient route to bioactive analogs. Furthermore, the amino group of the benzophenone (B1666685) can be acylated and subsequently cyclized to form various heterocyclic structures. The bromine atom not only influences the electronic properties of the molecule but also serves as a handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl or alkyl groups to further modify the scaffold. nih.govresearchgate.net This versatility makes this compound a valuable building block in the synthesis of libraries of compounds for drug discovery programs. asianpubs.org

Design and Synthesis of Derivatives for Biological Activity

The design of derivatives from the this compound scaffold is often guided by the goal of targeting specific biological pathways, such as those involved in inflammation or cancer. Researchers utilize this core structure to synthesize novel compounds, particularly quinazolines and related heterocycles, which are known to interact with various enzymes and receptors. scielo.brscielo.br

A common synthetic strategy involves the reaction of 2-aminobenzophenones with other reagents to build a new heterocyclic ring. For example, reacting them with aldehydes can lead to the formation of quinazoline structures. frontiersin.org Another approach is the synthesis of thiazole (B1198619) derivatives through molecular hybridization, where the benzophenone core is combined with a thiazole nucleus. This is typically achieved by first converting the benzophenone into a thiosemicarbazone, which is then cyclized to form the final thiazole derivative. nih.gov These synthetic efforts are aimed at creating molecules that can inhibit specific targets like cyclooxygenase (COX) isoenzymes or protein kinases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies on Modified Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the biological activity of derivatives based on the this compound scaffold. These studies involve systematically altering the chemical structure and observing the corresponding changes in potency and selectivity.

For the broader class of aminobenzophenones developed as anti-inflammatory agents, SAR studies have revealed several key insights. acs.org The nature and position of substituents on both phenyl rings significantly impact activity. For example, in a series of 4-aminobenzophenone (B72274) derivatives, the introduction of a chloro or bromo atom at specific positions was found to enhance anti-inflammatory activity. mdpi.com Molecular modeling suggests that the carbonyl group of the benzophenone can form a crucial hydrogen bond with the backbone of target enzymes like p38 MAP kinase. acs.org

In one study, SAR analysis of biphenyl-methanone derivatives against Mycobacterium tuberculosis showed that the presence of electron-withdrawing groups like chloro, bromo, and nitro at the para-position of one phenyl ring resulted in the most potent compounds. researchgate.net For benzophenone derivatives targeting tubulin polymerization, a methoxy (B1213986) group at the C-6 position of a fused benzo[b]furan ring yielded the most active compound, while moving it to other positions reduced potency. nih.gov These studies underscore the importance of precise substituent placement to achieve desired biological effects.

Table 1: SAR Insights for Benzophenone Derivatives
Scaffold/SeriesStructural ModificationImpact on Biological ActivityTarget/AssayReference
4-AminobenzophenonesIntroduction of chloro or bromo groupsIncreased anti-inflammatory activityCytokine Release (IL-1β, TNF-α) acs.orgmdpi.com
Biphenyl-methanonesAddition of Cl, Br, or NO2 at para-positionHighest activity against M. tuberculosisAntimycobacterial Assay researchgate.net
Benzo[b]furan DerivativesMethoxy group at C-6 positionMost potent inhibition of tubulin polymerizationAntiproliferative Assay nih.gov
AminobenzophenonesHydrogen bond donor in B-ringConsidered important for cytotoxic activityHuman Cancer Cell Lines asianpubs.org

Exploration of Anti-inflammatory Activity

Derivatives of aminobenzophenones have been extensively investigated for their anti-inflammatory properties. nih.gov The mechanism often involves the inhibition of key mediators in the inflammatory cascade, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Research has shown that certain 4-aminobenzophenone derivatives can potently inhibit the release of these cytokines from stimulated human peripheral blood mononuclear cells. acs.org

Synthetic benzophenones have been evaluated in various assays, including the carrageenan-induced footpad edema test, where they demonstrated significant anti-inflammatory effects. researchgate.net Some analogs were also found to reduce the total number of leukocytes in an air-pouch test, indicating an inhibition of prostaglandin (B15479496) production. researchgate.net The design of novel benzophenone derivatives containing a thiazole nucleus has led to compounds that can dually inhibit prostaglandin production and neutrophil recruitment, offering a potentially improved mechanism of action over traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The presence of electron-withdrawing groups, such as bromo or chloro atoms, has been noted to significantly increase in vitro anti-inflammatory activities in certain series of benzophenone derivatives. mdpi.com

Potential as p38 MAP Kinase Inhibitors

A significant finding in the study of aminobenzophenone derivatives is their identification as a novel class of potent and selective p38 mitogen-activated protein (MAP) kinase inhibitors. acs.org The p38 MAP kinase pathway plays a critical role in regulating the production of pro-inflammatory cytokines, making it a key target for anti-inflammatory therapies. nih.govacs.org

Systematic optimization of an initial lead compound led to the discovery of derivatives with high inhibitory potency against p38 MAP kinase. acs.org For example, one of the most potent compounds, {4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone, exhibited an IC50 value of 10 nM for p38 MAP kinase inhibition. acs.org Molecular modeling studies have proposed a binding mode where the carbonyl group of the benzophenone scaffold forms a hydrogen bond with the NH of Met-109 in the enzyme's active site, anchoring the molecule effectively. acs.org This interaction positions one of the phenyl rings in a hydrophobic pocket of the enzyme, contributing to the compound's potency. acs.org The development of these inhibitors highlights the therapeutic potential of the benzophenone scaffold in treating inflammatory diseases. researchgate.netresearchgate.net

Table 2: p38 MAP Kinase Inhibitory Activity of Aminobenzophenone Derivatives
Compoundp38 MAP Kinase IC50TNF-α Inhibition IC50IL-1β Inhibition IC50Reference
{4-[(2-aminophenyl)amino]-2-chlorophenyl}(2-methylphenyl)methanone10 nM6 nM14 nM acs.org
Compound 12 (from Ottosen et al., 2003)4 nM4 nM14 nM nih.gov
Compound 14 (from Ottosen et al., 2003)39 nM6 nM30 nM nih.gov

Broader Therapeutic Area Exploration (e.g., anticancer, antimicrobial, antiviral, antipsychotic)

The versatility of the this compound scaffold allows for its use in synthesizing compounds with a wide range of therapeutic applications beyond inflammation. Because it is a valuable synthon for quinazolines, its derivatives have been explored in numerous other medicinal fields. asianpubs.orgscielo.br

Anticancer: Quinazoline derivatives are well-known for their anticancer properties, with several approved drugs targeting protein kinases like the epidermal growth factor receptor (EGFR). scielo.brscielo.br Benzophenone derivatives themselves have also been investigated as anticancer agents. For example, certain 2-aminobenzophenone (B122507) derivatives showed excellent cytotoxic activities against a panel of human cancer cell lines, including multi-drug resistant ones. asianpubs.org Other studies have explored phenstatin (B1242451) analogues and benzophenone-conjugated coumarins as microtubule-targeting agents. researchgate.netnih.gov

Antimicrobial: The benzophenone scaffold has been incorporated into molecules with antimicrobial properties. nih.gov Thienopyridine derivatives, which share structural similarities with compounds accessible from aminobenzophenones, have shown activity against Staphylococcus epidermidis. acs.org

Antiviral: Double hydroxide (B78521) benzene (B151609) derivatives have demonstrated a variety of pharmacological properties, including antiviral activity. mdpi.com Thienopyridines have also been investigated as potential anti-HIV and hepatitis C virus inhibitors. acs.org

Antipsychotic: The amino-quinazoline scaffold, accessible from aminobenzophenone precursors, has been explored for developing novel antipsychotic drug candidates. scielo.brscielo.br Furthermore, thieno[2,3-b]pyridine-2-carboxamides have been reported as selective M4 positive allosteric modulators, which have shown efficacy in preclinical models of antipsychotic drug effects. acs.org

This broad exploration highlights the importance of the this compound core structure as a launchpad for discovering new drugs across multiple disease areas. scielo.br

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-aminobenzophenone, considering functional group compatibility?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For NAS, introduce the amine group (-NH₂) at the 4-position of 3-bromobenzophenone using ammonia or protected amines under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . For Pd-catalyzed amination (e.g., Buchwald-Hartwig), use Pd(OAc)₂/Xantphos as a catalyst system with Cs₂CO₃ as a base in toluene at reflux . Monitor reaction progress via TLC or HPLC to avoid over-amination.

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~5 ppm if free; may broaden due to exchange). The bromine substituent induces deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : Expect a molecular ion peak at m/z 276 (C₁₃H₁₀BrNO) with fragmentation patterns reflecting loss of Br (∼80 Da) or NH₂ groups .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can competing side reactions (e.g., oxidation of the amine group) be mitigated during synthesis?

  • Methodological Answer :

  • Protection-Deprotection Strategy : Protect the amine group as a tert-butyl carbamate (Boc) during synthesis. Deprotect later using TFA in DCM .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of -NH₂ to -NO₂ .
  • Low-Temperature Optimization : Reduce reaction temperature to 60°C to minimize unwanted redox reactions, as seen in analogous bromobenzophenone derivatives .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?

  • Methodological Answer :

  • In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases or GPCRs). Compare with analogs lacking Br or NH₂ groups .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the bromine/amine groups and active-site residues .
  • Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS to quantify parent compound degradation over time .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Variable Screening : Use design of experiments (DoE) to test factors like catalyst loading (0.5–5 mol% Pd), solvent polarity (toluene vs. DMF), and base strength (Cs₂CO₃ vs. K₃PO₄) .
  • Byproduct Analysis : Employ high-resolution MS to identify side products (e.g., di-aminated or debrominated species) and adjust stoichiometry accordingly .
  • Reproducibility Protocols : Standardize moisture-sensitive steps (e.g., Pd catalyst activation) and report detailed reaction conditions in open-access datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.